

analytical methods for p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide quantification

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Compound of Interest

Compound Name:	<i>p</i> -Methoxy-alpha-phenylhydrocinnamic acid hydrazide
CAS No.:	58973-44-7
Cat. No.:	B13972019

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Analytical Profiling of p-Methoxy-alpha-phenylhydrocinnamic Acid Hydrazide Application Note & Standard Operating Protocols (SOPs)

Introduction & Chemical Context

p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide is a specialized synthetic intermediate, often encountered in the development of non-steroidal anti-inflammatory drugs (NSAIDs) or specific kinase inhibitors. Structurally, it combines a lipophilic diaryl backbone with a reactive nucleophilic hydrazide (-CONHNH

) tail.

From an analytical perspective, this molecule presents a dual challenge:

- **The Hydrazide Moiety:** It is polar, basic, and chemically reactive (reducing agent), making it susceptible to oxidation and potential "tailing" on standard silica-based columns.

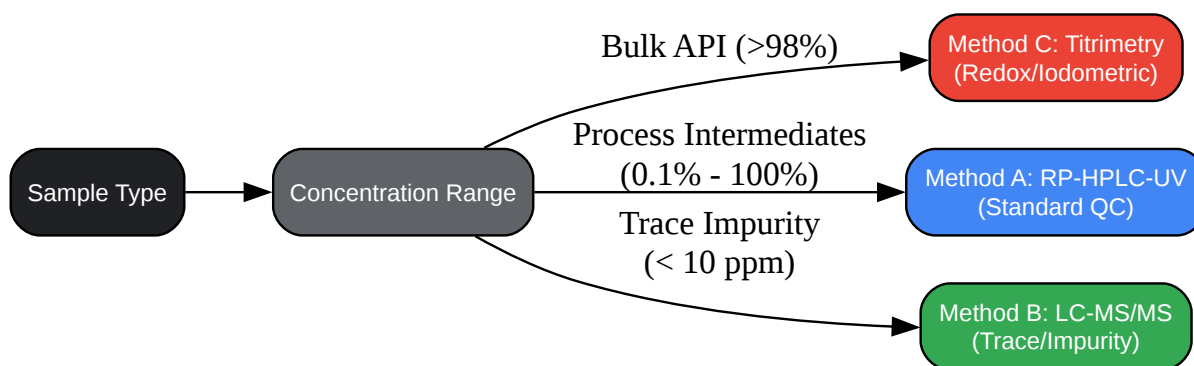
- The Diaryl Backbone: The p-methoxy and alpha-phenyl groups provide significant hydrophobicity and a distinct UV chromophore, facilitating Reverse Phase (RP) retention and UV detection.

This guide outlines three validated methodologies tailored to the specific stage of drug development:

- Method A (HPLC-UV): For routine purity and assay testing (QC Release).
- Method B (LC-MS/MS): For trace quantification (Genotoxic Impurity Screening).
- Method C (Titrimetry): For raw material assay verification.

Method Selection Strategy (Decision Tree)

The following Graphviz diagram illustrates the logical flow for selecting the appropriate analytical technique based on sample type and sensitivity requirements.



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Figure 1: Decision matrix for selecting the analytical workflow based on sensitivity needs.

Protocol A: RP-HPLC-UV (Purity & Assay)

Objective: Routine quantification of the main compound and detection of synthesis by-products (e.g., the parent acid or methyl ester).

3.1. Chromatographic Conditions[1][2][3][4][5][6][7][8][9]

- Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 μm) or equivalent.
 - Rationale: The "Plus" deactivation is critical to prevent the basic hydrazide nitrogen from interacting with residual silanols, which causes peak tailing.
- Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
 - Rationale: Low pH ensures the hydrazide (pKa ~3-4) is protonated, improving solubility, but more importantly, it suppresses the ionization of the residual silanols on the column.
- Mobile Phase B: Acetonitrile (ACN).
- Flow Rate: 1.0 mL/min.[10]
- Column Temp: 30°C.
- Detection: UV @ 225 nm (primary) and 275 nm (secondary).
 - Note: The p-methoxy group exhibits a strong secondary band at ~275 nm, which is more selective than the non-specific 225 nm end-absorption.

3.2. Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	90	10	Equilibration
2.0	90	10	Isocratic Hold
15.0	10	90	Linear Gradient
20.0	10	90	Wash
20.1	90	10	Re-equilibration
25.0	90	10	Stop

3.3. Sample Preparation

- Diluent: 50:50 Water:Acetonitrile.

- Stock Solution: Weigh 25 mg of sample into a 25 mL volumetric flask. Dissolve and dilute to volume (1000 µg/mL).
- Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL.
- Filtration: Filter through 0.22 µm PTFE syringe filter. Nylon filters may bind the hydrazide.

Protocol B: LC-MS/MS (Trace Impurity Analysis)

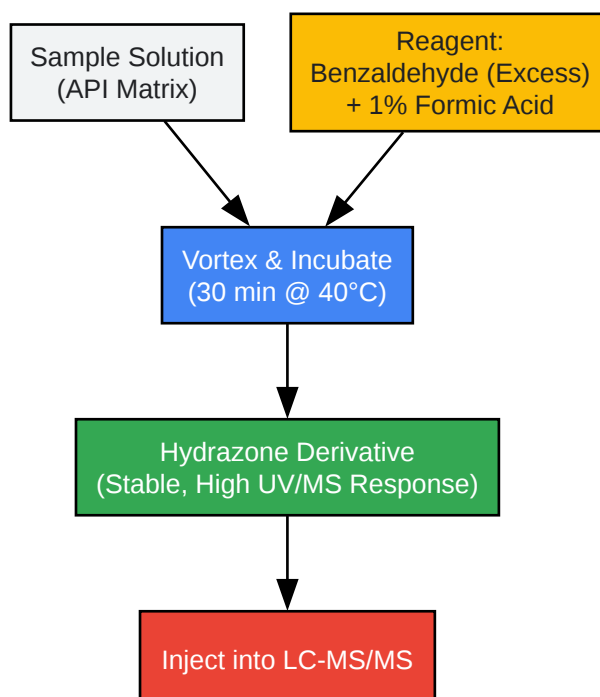
Objective: Quantifying the hydrazide as a Potential Genotoxic Impurity (PGI) in a final drug substance. Hydrazides are structural alerts for mutagenicity.

4.1. Derivatization Strategy (In-Situ)

Hydrazides are difficult to analyze at trace levels due to poor ionization efficiency and peak shape. We utilize benzaldehyde derivatization to form a stable hydrazone, which has higher mass and better ionization.

Reaction:

4.2. Workflow Diagram



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Figure 2: Pre-column derivatization workflow for trace analysis.

4.3. Mass Spectrometry Parameters^[5]

- Ionization: ESI Positive Mode.
- Precursor Ion: $[M+H]^+$ of the hydrazone derivative.
 - Calculation: $MW(\text{Hydrazide}) + MW(\text{Benzaldehyde}) - MW(\text{Water})$.
- MRM Transitions:
 - Quantifier: $[\text{Parent Hydrazone}]^+ \rightarrow [\text{Ph-C=NH}]^+$ fragment.
 - Qualifier: $[\text{Parent Hydrazone}]^+ \rightarrow [\text{p-Methoxy-benzyl}]^+$ fragment.

Protocol C: Iodometric Titration (Bulk Assay)

Objective: Absolute purity determination of the raw material without reference standards.

Principle: Hydrazides are quantitative reducing agents. They react with iodine () under controlled pH.

Procedure:

- Weigh ~200 mg of sample accurately.
- Dissolve in 50 mL of Methanol/Water (1:1).
- Add 1g Sodium Bicarbonate () to maintain mild alkalinity (crucial for the oxidation reaction).
- Add 25.0 mL of 0.1 N Iodine standard solution.
- Allow to stand in the dark for 15 minutes (Reaction:).

- Titrate the excess iodine with 0.1 N Sodium Thiosulfate using starch indicator (Blue Colorless).

Validation & Troubleshooting

6.1. System Suitability Criteria[6]

- Tailing Factor: Must be < 1.5. If > 1.5, increase buffer concentration or lower pH.
- Precision (RSD): < 2.0% for n=6 injections.
- Resolution: > 2.0 between the Hydrazide and the Parent Acid impurity.

6.2. Common Issues

Issue	Cause	Remediation
Peak Splitting	Sample solvent mismatch	Dissolve sample in mobile phase starting conditions.
Low Recovery	Oxidation of hydrazide	Prepare solutions fresh; use amber glassware; add 0.1% EDTA if metals are present.
Ghost Peaks	Aldehyde contamination	Acetonitrile can contain trace aldehydes. Use HPLC-grade solvents only.

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